molecular formula C15H11F12N3O9 B6295150 ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) CAS No. 2368824-63-7

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate)

Cat. No.: B6295150
CAS No.: 2368824-63-7
M. Wt: 605.24 g/mol
InChI Key: KHQCDFFDRRNZTG-UHFFFAOYSA-N
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Description

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) is a chemical compound with significant biological activity. It is known for its complex structure, which includes an oxazole ring fused to a pyridine ring, and its multiple trifluoroacetate groups. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) typically involves the formation of the oxazole ring followed by the introduction of the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. The process may involve multiple steps, including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate) is unique due to its multiple trifluoroacetate groups, which can enhance its stability and reactivity. This makes it a valuable compound for various scientific research applications, offering distinct advantages over similar compounds .

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.4C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;4*3-2(4,5)1(6)7/h1-3H,4,8H2;4*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCDFFDRRNZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F12N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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